molecular formula C19H20FN3O2S B11119422 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide

Cat. No.: B11119422
M. Wt: 373.4 g/mol
InChI Key: UCKUISSFLQTIDA-UHFFFAOYSA-N
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Description

N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 2-methylphenylmethyl group and a 2-fluorobenzene-1-sulfonamide group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe final step involves sulfonamide formation through sulfonation reactions using appropriate sulfonating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in certain applications compared to similar compounds .

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C19H20FN3O2S/c1-13-8-4-5-9-16(13)12-23-15(3)19(14(2)21-23)22-26(24,25)18-11-7-6-10-17(18)20/h4-11,22H,12H2,1-3H3

InChI Key

UCKUISSFLQTIDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=CC=C3F)C

Origin of Product

United States

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